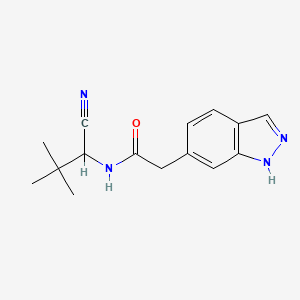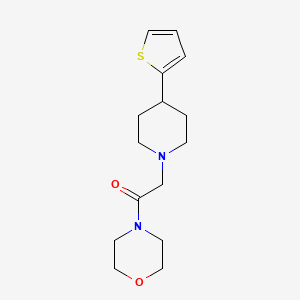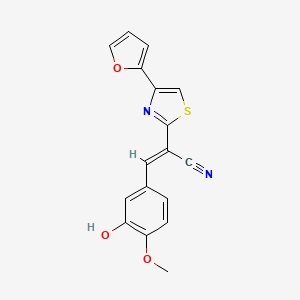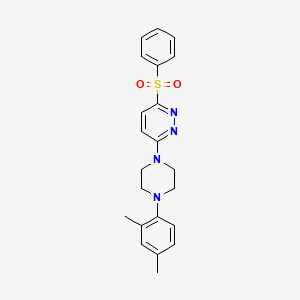
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and the inhibition of BET proteins by CPI-455 has shown promise in the treatment of various diseases, including cancer and inflammatory disorders. In
Wirkmechanismus
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcription factors to activate gene expression. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, making N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cell lines, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide inhibits cell proliferation and induces apoptosis, or programmed cell death. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide also inhibits the expression of genes involved in cell cycle progression and DNA damage repair. In a mouse model of sepsis, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide reduces the levels of pro-inflammatory cytokines and improves survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has a relatively short half-life and low solubility, which can limit its efficacy in vivo. Furthermore, the mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is not fully understood, which makes it difficult to predict its effects on specific cell types or in specific disease contexts.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors, which could improve the efficacy of this class of drugs. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide in different disease contexts.
Synthesemethoden
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide involves several steps, including the reaction of 2-aminoindazole with 2-bromoacetophenone to form 2-(1H-indazol-6-yl)acetophenone, followed by acylation with 2-(2,2-dimethylpropanoyl)cyanoacetic acid. The final product, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. In preclinical studies, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has also been shown to have anti-inflammatory effects in a mouse model of sepsis, reducing the levels of pro-inflammatory cytokines and improving survival rates.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)13(8-16)18-14(20)7-10-4-5-11-9-17-19-12(11)6-10/h4-6,9,13H,7H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRTUAQFBTZNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CC1=CC2=C(C=C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)
![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)



![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)
![(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2635599.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)

![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)